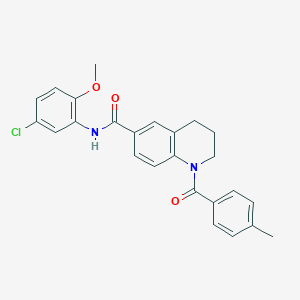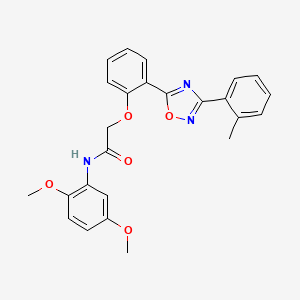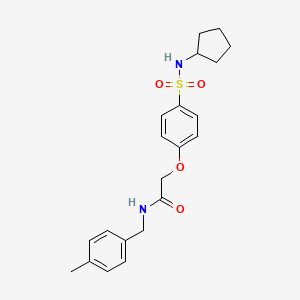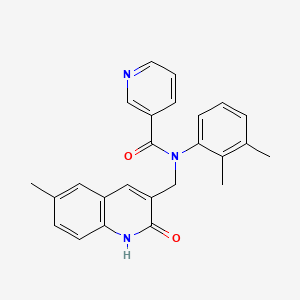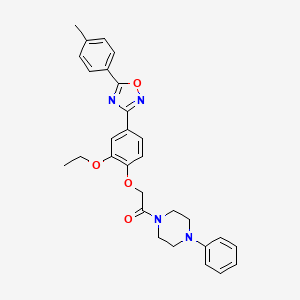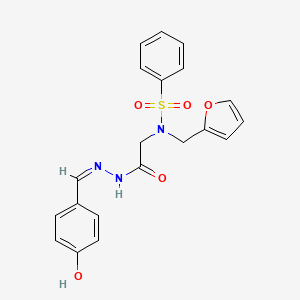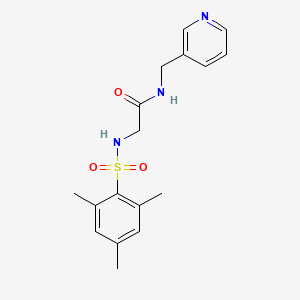
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as PTB-OX1, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's mechanism of action is thought to be through its selective activation of orexin/hypocretin neurons. These neurons are involved in regulating wakefulness, arousal, and cognitive performance. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide selectively targets these neurons by binding to the orexin receptor 1 (OX1R), which is primarily expressed in the brain. This binding leads to the activation of OX1R and subsequent activation of orexin/hypocretin neurons.
Biochemical and Physiological Effects:
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's activation of orexin/hypocretin neurons leads to various biochemical and physiological effects. These effects include increased arousal and cognitive performance, as well as modulation of various physiological processes such as feeding behavior, energy metabolism, and stress response. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been shown to have anticancer effects, as mentioned previously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in lab experiments is its high selectivity and potency for the orexin system. This makes it a valuable tool for studying this system and developing orexin-based therapies. However, one limitation of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide research. One direction is to further investigate its potential therapeutic applications, such as in sleep disorders, cognitive impairments, and cancer. Another direction is to develop more selective and potent compounds that target the orexin system. Additionally, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide could be used as a tool compound to study the orexin system and its role in various physiological processes. Overall, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has the potential to be a valuable tool in scientific research and drug discovery.
Métodos De Síntesis
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide involves the reaction of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid with p-toluidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in the literature and has been used in various studies.
Aplicaciones Científicas De Investigación
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been investigated for its potential application in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to selectively activate orexin/hypocretin neurons, which play a crucial role in regulating sleep and wakefulness. This activation can lead to increased arousal and cognitive performance, making 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide a potential therapeutic agent for sleep disorders and cognitive impairments.
In cancer research, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This inhibition is thought to be due to 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's ability to target specific proteins involved in cancer cell signaling pathways. This suggests that 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide could be a potential anticancer agent.
In drug discovery, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been used as a tool compound to study the orexin system and its potential therapeutic applications. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to have high selectivity and potency for the orexin system, making it a valuable tool for studying this system and developing orexin-based therapies.
Propiedades
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-24(28)20-5-3-4-6-21(20)30-15-22-26-23(27-31-22)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFWBDCLPWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


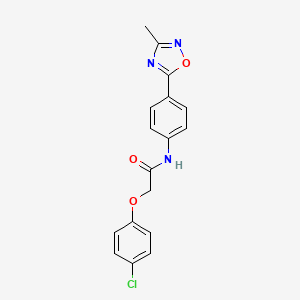



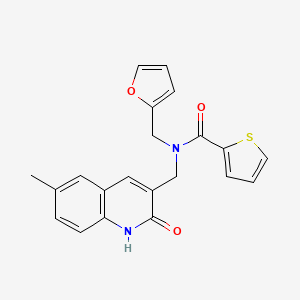
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
